Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate
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Overview
Description
Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a trifluoroborate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The phenyl group is then attached to the pyrrolidine ring, followed by the introduction of the trifluoroborate moiety. The final step involves the formation of the potassium salt. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroborate moiety can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of biological pathways and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidin-3-yl}methyl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing functional groups. The pyrrolidine ring and phenyl group contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Potassium {1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrol-3-yl}trifluoroboranuide
- Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide
Uniqueness
The combination of the pyrrolidine ring, phenyl group, and trifluoroborate moiety provides a versatile platform for chemical modifications and the development of new compounds .
Properties
Molecular Formula |
C16H22BF3KNO2 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]methyl]boranuide |
InChI |
InChI=1S/C16H22BF3NO2.K/c1-15(2,3)23-14(22)21-10-9-16(12-21,11-17(18,19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;/q-1;+1 |
InChI Key |
MVYJGCOTOJYPIP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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